Methyl 2-pentanoylbenzoate
Overview
Description
Methyl 2-pentanoylbenzoate: is an organic compound with the molecular formula C13H16O3 . It is a methyl ester derivative of 2-pentanoylbenzoic acid. This compound is known for its unique structural properties, which include a benzoate group attached to a pentanoyl chain through a methyl ester linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-pentanoylbenzoate can be synthesized through various organic reactions. One common method involves the esterification of 2-pentanoylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-pentanoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 2-pentanoylbenzoic acid.
Reduction: 2-pentanoylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-pentanoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: Research into its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group
Mechanism of Action
The mechanism of action of methyl 2-pentanoylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, enzymes that target ester bonds. The released products can then participate in further biochemical pathways .
Comparison with Similar Compounds
Methyl benzoate: Similar ester structure but lacks the pentanoyl chain.
Ethyl 2-pentanoylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-pentanoylbenzoate: Similar structure but with the pentanoyl group at a different position on the benzoate ring
Uniqueness: Methyl 2-pentanoylbenzoate is unique due to its specific ester linkage and the position of the pentanoyl group on the benzoate ring. This structural specificity can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
methyl 2-pentanoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16-2/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUYJWKFWYJIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454689 | |
Record name | Benzoic acid, 2-(1-oxopentyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64624-87-9 | |
Record name | Benzoic acid, 2-(1-oxopentyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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